molecular formula C10H15Cl2N3O2 B1318502 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride CAS No. 1158316-59-6

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride

Cat. No.: B1318502
CAS No.: 1158316-59-6
M. Wt: 280.15 g/mol
InChI Key: ZWKDLPKPJIATJP-UHFFFAOYSA-N
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Description

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a benzoimidazole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes an amino group, a hydroxymethyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride typically involves the following steps:

    Formation of the Benzoimidazole Ring: The initial step involves the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions to form the benzoimidazole core.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde in the presence of a base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Ethanol Moiety Addition: The ethanol group is typically added through an alkylation reaction, where an ethanol derivative reacts with the benzoimidazole intermediate.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzoimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-ol dihydrochloride: Similar structure but with a propanol moiety instead of ethanol.

    5-Amino-2-hydroxymethyl-benzoimidazole: Lacks the ethanol group.

    2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-methanol: Contains a methanol group instead of ethanol.

Uniqueness

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety provides additional versatility in chemical synthesis and potential interactions in biological systems compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

2-[5-amino-2-(hydroxymethyl)benzimidazol-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c11-7-1-2-9-8(5-7)12-10(6-15)13(9)3-4-14;;/h1-2,5,14-15H,3-4,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKDLPKPJIATJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCO)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589567
Record name 2-[5-Amino-2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158316-59-6
Record name 2-[5-Amino-2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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